molecular formula C8H11N3 B13257744 4-(Methylamino)benzene-1-carboximidamide

4-(Methylamino)benzene-1-carboximidamide

Cat. No.: B13257744
M. Wt: 149.19 g/mol
InChI Key: TYYHBFZDQVQALI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)benzene-1-carboximidamide typically involves the reaction of 4-nitrobenzene-1-carboximidamide with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (such as palladium or platinum), and various oxidizing agents (such as potassium permanganate or hydrogen peroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Methylamino)benzene-1-carboximidamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Methylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Methylamino)benzene-1-carboximidamide include:

Uniqueness

This compound is unique due to its specific methylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-(methylamino)benzenecarboximidamide

InChI

InChI=1S/C8H11N3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,11H,1H3,(H3,9,10)

InChI Key

TYYHBFZDQVQALI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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